molecular formula C23H23N3O B6551772 4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile CAS No. 1040653-36-8

4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile

Cat. No.: B6551772
CAS No.: 1040653-36-8
M. Wt: 357.4 g/mol
InChI Key: USZOGEGMHSASPY-UHFFFAOYSA-N
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Description

4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a benzylpiperidine moiety and a methoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring. The benzylpiperidine moiety is then introduced through nucleophilic substitution reactions, often using benzyl chloride and piperidine as starting materials. The methoxy group can be added via methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the nitrile group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Benzyl chloride, piperidine, methyl iodide, various solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent for neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Shares the benzylpiperidine moiety but lacks the quinoline core.

    7-Methoxyquinoline: Contains the quinoline core with a methoxy group but lacks the benzylpiperidine moiety.

    4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine: Similar in structure but with a different substitution pattern.

Uniqueness

4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile is unique due to its combination of the benzylpiperidine moiety and the quinoline core, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c1-27-20-7-8-21-22(14-20)25-16-19(15-24)23(21)26-11-9-18(10-12-26)13-17-5-3-2-4-6-17/h2-8,14,16,18H,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZOGEGMHSASPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(C(=C2C=C1)N3CCC(CC3)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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